2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502460
InChI: InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36)
SMILES:
Molecular Formula: C34H49N5O2
Molecular Weight: 559.8 g/mol

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide

CAS No.:

Cat. No.: VC17502460

Molecular Formula: C34H49N5O2

Molecular Weight: 559.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide -

Specification

Molecular Formula C34H49N5O2
Molecular Weight 559.8 g/mol
IUPAC Name 2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide
Standard InChI InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36)
Standard InChI Key CXGYZUHRSDOJIS-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule features a benzimidazole core substituted at positions 1, 2, and 6. Key structural components include:

  • 1-position: A 3-(piperidin-1-yl)propyl chain introducing basicity via the tertiary amine.

  • 2-position: A 4-acetylphenylamino group contributing aromatic and hydrogen-bonding motifs.

  • 6-position: An N,N-diisopentyl carboxamide moiety enhancing lipophilicity.

The molecular formula is C₃₄H₄₉N₅O₂ , with a calculated molecular weight of 559.8 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight559.8 g/mol
Purity≥98%
Storage ConditionsProtected from moisture/air
Hazard ClassificationNot classified

Stereochemical Considerations

While 2D structural data confirms connectivity , the absence of crystallographic or NMR-based 3D conformational analysis in available literature necessitates caution in interpreting stereospecific interactions.

Synthetic Pathways and Analytical Characterization

Reported Synthesis

Though explicit synthetic protocols remain undisclosed in public domain sources, retrosynthetic analysis suggests:

  • Benzimidazole core formation via Phillips-Ladenburg cyclization of o-phenylenediamine derivatives.

  • N-alkylation at position 1 using 3-(piperidin-1-yl)propyl halides under basic conditions .

  • Carboxamide installation at position 6 via coupling of 6-carboxylic acid precursors with diisopentylamine .

Analytical Data

Key characterization milestones include:

  • Mass spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 560.3 .

  • Chromatographic purity: Reverse-phase HPLC (C18 column) with retention time dependent on mobile phase .

ParameterPredictionMethod
LogP~5.2 (High lipophilicity)XLogP3
SolubilityPoor aqueous solubilitySwissADME
CYP450 InhibitionModerate CYP3A4 liabilityadmetSAR
Blood-Brain BarrierLikely permeableBOILED-Egg Model

Research Applications and Future Directions

Cheminformatics Utility

The compound’s presence in ChEMBL enables:

  • QSAR modeling: As training data for multi-target machine learning .

  • Scaffold hopping: Benzimidazole core as a template for library design .

Unmet Research Needs

Critical knowledge gaps requiring investigation:

  • In vitro profiling: Kinase panel screening.

  • In vivo PK studies: Oral bioavailability assessment.

  • Crystallography: Target-bound structure determination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator